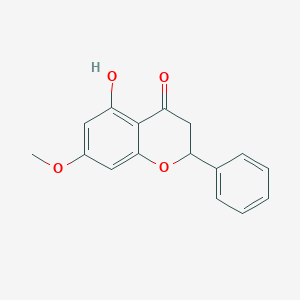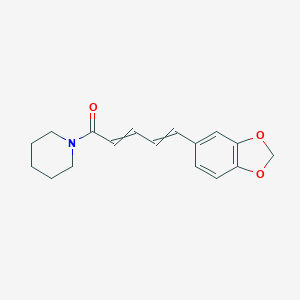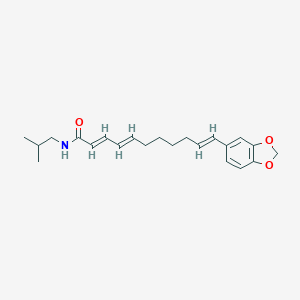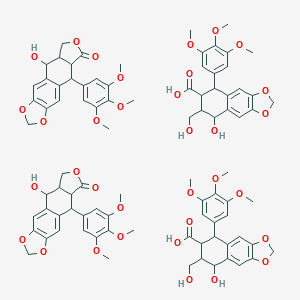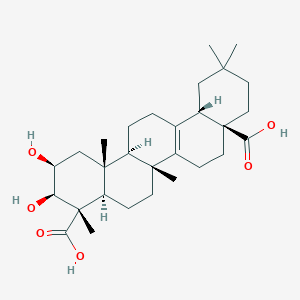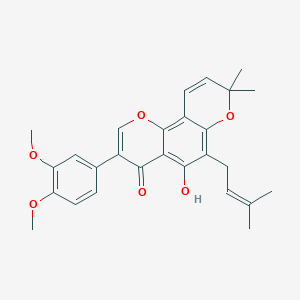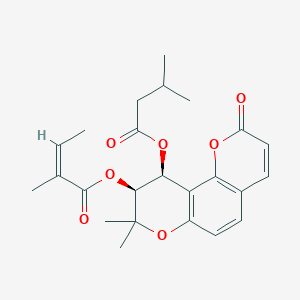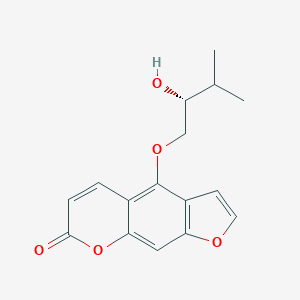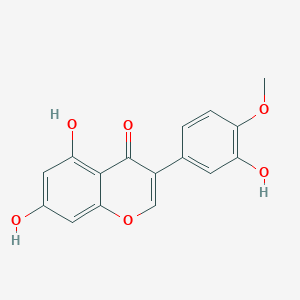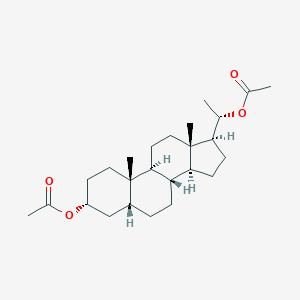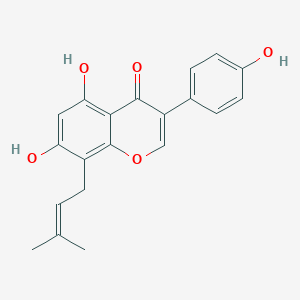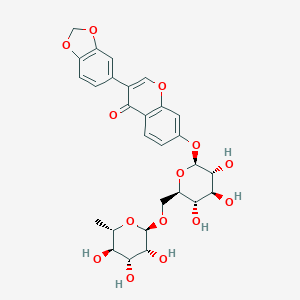
Pseudobaptigenin 7-rhamnoglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudobaptigenin 7-rhamnoglucoside is a flavonoid compound that is found in various plants. It has been studied for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Aplicaciones Científicas De Investigación
1. Biosynthesis in Microbioreactors
Pseudobaptigenin 7-rhamnoglucoside plays a role in the biosynthesis of glycompounds, particularly in microbioreactors. Martins et al. (2018) developed magnetic cross-linked enzyme aggregates of rhamnopyranosidase, which are used for glycompounds biosynthesis. These have applications in food and pharmaceutical industries. The study focused on optimizing various factors like precipitants and temperature for efficient biosynthesis, using rhamnopyranosidase's activity in the hydrolysis of compounds including 4',5,7-trihydroxyflavanone-7-rhamnoglucoside (Martins, Albuquerque, Nunes, & Ribeiro, 2018).
2. Rhamnolipid Production and Applications
The production of rhamnolipids, which are rhamnose-containing glycolipid biosurfactants, is another application area. Maier and Soberón-Chávez (2000) described the biosynthesis of rhamnolipids by Pseudomonas aeruginosa, highlighting their potential industrial and environmental applications. These applications include production of fine chemicals, environmental remediation, and biological control agents. The study emphasized the complexity of the genetic regulatory system controlling their synthesis (Maier & Soberón-Chávez, 2000).
3. Effects on Apoptosis-Inducing Activity of Flavonoids
The addition of rutinoside (rhamnoglucoside) to flavonoids and its effect on their apoptosis-inducing activities in cells is another research focus. Chen et al. (2003) explored how rutinoside modification influences the apoptotic potential of flavonoids in HL-60 cells. The study provides insights into the molecular mechanisms of flavonoids and their derivatives in cell cycle regulation and apoptosis (Chen, Shen, & Lin, 2003).
4. Rhamnolipid Gene Regulation
Research by Reis et al. (2011) focused on the gene regulation involved in rhamnolipid production in Pseudomonas aeruginosa. This study provided a comprehensive review of the gene regulatory factors involved in rhamnolipid biosynthesis, which is crucial for industrial production and various applications (Reis, Pereira, Neves, & Freire, 2011).
Propiedades
Número CAS |
25776-06-1 |
|---|---|
Nombre del producto |
Pseudobaptigenin 7-rhamnoglucoside |
Fórmula molecular |
C28H30O14 |
Peso molecular |
590.5 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3/t11-,19+,20-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
Clave InChI |
BYSWVDZWRHOULM-YSKKJLAQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Sinónimos |
Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



